molecular formula C6H6F3NO2 B15128552 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone

1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone

Cat. No.: B15128552
M. Wt: 181.11 g/mol
InChI Key: OYXAXHCXIZXFGT-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone is a heterocyclic compound that features a unique combination of an oxazine ring and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone typically involves multicomponent reactions and cyclization reactions. One common synthetic route involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can be further optimized using microwave conditions to improve yields and reaction times . Industrial production methods may involve similar synthetic routes but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinium cations, while reduction can lead to the formation of dihydro analogs .

Mechanism of Action

The mechanism by which 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The trifluoromethyl group enhances its binding affinity and specificity .

Properties

Molecular Formula

C6H6F3NO2

Molecular Weight

181.11 g/mol

IUPAC Name

1-(3,4-dihydro-2H-1,4-oxazin-6-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)5(11)4-3-10-1-2-12-4/h3,10H,1-2H2

InChI Key

OYXAXHCXIZXFGT-UHFFFAOYSA-N

Canonical SMILES

C1COC(=CN1)C(=O)C(F)(F)F

Origin of Product

United States

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